HPLC and Enantiomeric Purity Benchmarking Against Fmoc-Lys(Pal)-OH
Commercial Fmoc-Lys(Pal-Glu-OtBu)-OH is routinely supplied at HPLC purity ≥99.93% (MedChemExpress) and enantiomeric purity ≥99.8% for both Lys and Glu residues (Ningbo Inno). In contrast, the simpler direct-palmitoylated analog Fmoc-Lys(Pal)-OH (CAS 201004-46-8) is typically offered at ≥97.0-98.0% purity, with no enantiomeric purity specification available . The 2-3% purity difference translates to up to 30-fold higher total impurities in the simpler analog, which is critical because lipopeptide impurities are difficult to separate and directly impact final drug substance purity [1].
| Evidence Dimension | Analytical purity (HPLC) and enantiomeric purity |
|---|---|
| Target Compound Data | HPLC ≥99.93%; Enantiomeric purity ≥99.8% (L-Lys, L-Glu) |
| Comparator Or Baseline | Fmoc-Lys(Pal)-OH: HPLC ≥97.0-98.0%; Enantiomeric purity not specified |
| Quantified Difference | +1.93–2.93 absolute percent purity; at least 2-30 fold reduction in total impurities |
| Conditions | RP-HPLC (C18, 0.1% TFA/acetonitrile gradient); chiral HPLC for enantiomeric excess |
Why This Matters
Higher input purity directly correlates with higher crude and final product purity, reducing the number of preparative HPLC cycles and increasing overall process yield.
- [1] Ningbo Inno Pharmchem Co., Ltd. 'Fmoc-Lys(Pal-Glu-OtBu)-OH: A Cornerstone for Peptide Synthesis and Pharmaceutical Innovation.' Product Technical Brief, 2025. View Source
